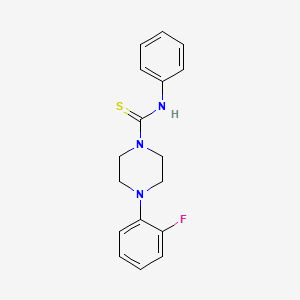

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3S/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVAANAHHXMNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Reflux Synthesis Using Piperazine and Isothiocyanate Derivatives

Reaction Mechanism and Starting Materials

The synthesis begins with 1-(2-fluorophenyl)piperazine, which undergoes nucleophilic substitution with phenyl isothiocyanate in a polar aprotic solvent. The reaction proceeds via a two-step mechanism: (1) deprotonation of the piperazine nitrogen to enhance nucleophilicity and (2) attack of the isothiocyanate’s electrophilic carbon, forming the carbothioamide bond.

Procedure and Optimization

Equimolar quantities of 1-(2-fluorophenyl)piperazine (0.5 g, 2.4 mmol) and phenyl isothiocyanate (0.3 mL, 2.4 mmol) are refluxed in methanol (25 mL) with 2–3 drops of acetic acid as a catalyst for 4–5 hours. Thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (2:3 v/v) monitors reaction completion. Post-reflux, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from methanol to yield a brownish solid (83–87%).

Characterization Data

Microwave-Assisted Synthesis for Enhanced Efficiency

Advantages of Microwave Irradiation

Microwave (MW) irradiation reduces reaction times from hours to minutes by enabling rapid, uniform heating. This method minimizes side reactions and improves yield reproducibility.

Stepwise Protocol

A mixture of 1-(2-fluorophenyl)piperazine (1.0 g, 4.8 mmol) and phenyl isothiocyanate (0.6 mL, 4.8 mmol) in dichloromethane (15 mL) is subjected to MW irradiation at 300 W for 8 minutes. The reaction progress is tracked via TLC, and the product is isolated through solvent evaporation followed by recrystallization from ethanol (yield: 85–88%).

Comparative Analysis with Conventional Method

| Parameter | Conventional Reflux | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4–5 hours | 8 minutes |

| Yield | 83–87% | 85–88% |

| Solvent | Methanol | Dichloromethane |

| Energy Efficiency | Low | High |

Column Chromatography Purification Strategies

Structural Confirmation via Spectroscopic and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Challenges and Mitigation in Large-Scale Synthesis

Byproduct Formation

Competing reactions, such as over-alkylation or oxidation of the thioamide group, may occur during prolonged heating. Implementing inert atmospheres (N2 or Ar) and stoichiometric control reduces these side reactions.

Solvent Selection and Environmental Impact

Methanol and dichloromethane, while effective, pose environmental and toxicity concerns. Recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative, offering comparable yields (82–84%) with lower ecological toxicity.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a tool for studying biological processes and pathways.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1, making it a valuable tool for studying these transporters.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Research Findings and Implications

Similar derivatives, such as ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)pyridazinone, exhibit selective MAO-B inhibition, suggesting shared pharmacodynamic properties . In contrast, 4-(4-methoxyphenyl) analogues () show reduced electronegativity but increased lipophilicity, which may alter pharmacokinetic profiles.

N-Substituent Variations :

- Replacing the phenyl group with 3-pyridinyl () introduces a heterocyclic amine, improving water solubility but possibly reducing blood-brain barrier penetration.

- 4-Chlorophenyl derivatives () feature a strong electron-withdrawing group, which could enhance stability but reduce metabolic clearance compared to fluorine.

Biological Activity Trends: Compounds with pyridazinone or benzodioxole moieties () demonstrate diversified applications, including enzyme inhibition and antimicrobial activity. The target compound’s simpler structure may prioritize receptor selectivity over broad-spectrum activity.

Biological Activity

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including its biological mechanisms, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a piperazine ring substituted with a 2-fluorophenyl group and a phenyl group attached to a carbothioamide functional group. This unique structure may contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms that involve the modulation of signaling pathways related to cell proliferation and survival.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.95 | Induction of apoptosis |

| A549 | 0.39 | Inhibition of cell proliferation |

| NCI-H460 | 0.46 | Autophagy activation without apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, which can lead to reduced cancer cell viability.

- Signal Transduction Modulation : It modulates pathways related to inflammation and cell growth, contributing to its anticancer effects.

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, primarily through mitochondrial pathways.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Study by Xia et al. (2022) : This research focused on the anticancer activity of various piperazine derivatives, including the target compound. The study reported significant growth inhibition in MCF7 and A549 cell lines with IC50 values below 1 µM.

- Research by Fan et al. (2023) : Investigated the antimicrobial properties of the compound against multi-drug resistant bacterial strains, showing promising results with MIC values indicating effectiveness comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituent groups on the piperazine ring and their influence on biological activity:

- Fluorine Substitution : The presence of the fluorine atom at the ortho position enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

- Phenyl Group Variation : Altering the phenyl substituent can significantly impact the binding affinity to biological targets, suggesting a pathway for optimizing therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. A common approach starts with the formation of the piperazine core via cyclization of 1,2-diamine derivatives with sulfonamide salts under basic conditions . For example, coupling 2-fluoroaniline with phenyl isothiocyanate in the presence of a coupling agent (e.g., DCC or EDC) can yield the carbothioamide group. Reaction optimization includes controlling temperature (40–80°C), solvent choice (e.g., DMF or THF), and purification via column chromatography to achieve >90% purity .

Q. How is the structural characterization of this compound performed, and what spectroscopic data are critical?

Key techniques include:

- NMR : - and -NMR to confirm the piperazine ring (δ ~3.5 ppm for N–CH) and fluorophenyl substituents (δ ~7.0–7.5 ppm for aromatic protons) .

- FT-IR : Peaks at ~1250 cm (C=S stretch) and ~3300 cm (N–H stretch of thiourea) .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., SHELXL refinement) .

Q. What are the primary biological activities reported for this compound?

Piperazine-carbothioamide derivatives exhibit antimicrobial, neuroprotective, and enzyme-inhibitory activities. For example, structural analogs show IC values <10 µM against bacterial phosphopantetheinyl transferase and nitric oxide synthase . Assays like MIC (minimum inhibitory concentration) and enzyme inhibition kinetics are standard for activity validation.

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?

The carbothioamide (–NH–C(=S)–NH–) and fluorophenyl groups are key reactive sites. The thiourea moiety undergoes nucleophilic substitution (e.g., alkylation) or oxidation to urea, while the fluorine atom enables regioselective electrophilic aromatic substitution .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during X-ray structure determination?

High-resolution data (d-spacing <0.8 Å) and SHELXL refinement tools (TWIN/BASF commands) are critical for handling twinned crystals. For disordered fluorophenyl groups, PART/SUMP restraints and anisotropic displacement parameter (ADP) analysis improve model accuracy .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

- Fluorine position : 2-Fluorophenyl enhances metabolic stability and π-stacking in enzyme active sites compared to para-substituted analogs .

- Piperazine substitution : Adding a hydroxyethyl group (as in ) improves solubility but may reduce membrane permeability . SAR studies require iterative synthesis, in vitro assays (e.g., IC), and molecular docking (e.g., AutoDock Vina) .

Q. How can solubility limitations in aqueous buffers be mitigated for in vitro assays?

Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins enhance solubility. Structural modifications, such as introducing sulfamoyl or hydroxyethyl groups, also improve hydrophilicity .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected FT-IR peaks)?

Discrepancies may arise from tautomerism (thione ↔ thiol forms). Use variable-temperature NMR or 2D-COSY to confirm dynamic equilibria. For ambiguous mass spectrometry fragments, HRMS (High-Resolution MS) with isotopic pattern analysis is essential .

Q. How does this compound compare to commercial drugs with similar scaffolds?

Unlike aripiprazole (a piperazine-containing antipsychotic), this compound’s thiourea group confers unique metal-chelating properties, relevant for enzyme inhibition. Comparative studies require parallel assays (e.g., competitive binding) and pharmacokinetic profiling (e.g., LogP, plasma stability) .

Q. What in silico tools predict synthetic accessibility and retrosynthetic pathways?

Databases like Reaxys and Pistachio enable route prediction via fragment-based scoring. For example, prioritize routes with high atom economy (e.g., one-pot synthesis from 2-fluoroaniline and piperazine precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.